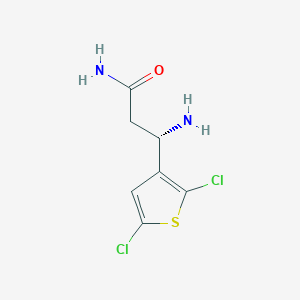
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with two chlorine atoms and an amino group attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorothiophene, which is commercially available or can be synthesized through chlorination of thiophene.
Amination: The 2,5-dichlorothiophene undergoes amination to introduce an amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Amidation: The resulting 3-amino-2,5-dichlorothiophene is then reacted with acryloyl chloride or a similar reagent to form the propanamide chain, yielding this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can occur at the carbonyl group of the amide, potentially yielding the corresponding amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as alkoxides or thiolates, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium alkoxides or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.
Antioxidants: Some derivatives have demonstrated significant antioxidant properties, making them candidates for therapeutic applications.
Industry:
Materials Science: The compound and its derivatives can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide and its derivatives involves interactions with specific molecular targets. For example, some derivatives have been shown to inhibit cytochrome P450 enzymes, affecting metabolic pathways . The compound’s structure allows it to interact with various biological targets, leading to its observed biological activities.
Comparison with Similar Compounds
3-(2,5-Dichlorothiophen-3-yl)propanoic acid: This compound shares the thiophene ring and chlorine substitutions but differs in the functional group attached to the propanoic chain.
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride: Similar in structure but with a carboxylic acid group instead of an amide.
Uniqueness:
Functional Group Diversity: The presence of both an amino group and an amide group in (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide provides unique reactivity and potential for diverse chemical modifications.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H8Cl2N2OS |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H8Cl2N2OS/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m0/s1 |
InChI Key |
QDMHMZLDVWFXDY-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(SC(=C1[C@H](CC(=O)N)N)Cl)Cl |
Canonical SMILES |
C1=C(SC(=C1C(CC(=O)N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13302132.png)
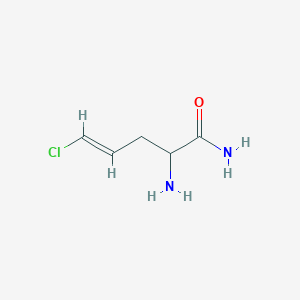

![1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13302150.png)
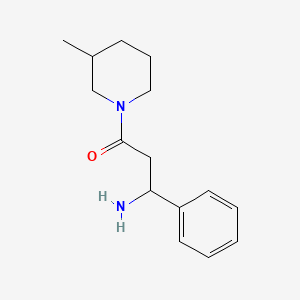
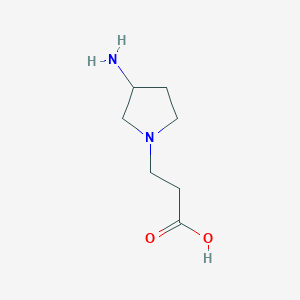
![1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13302164.png)
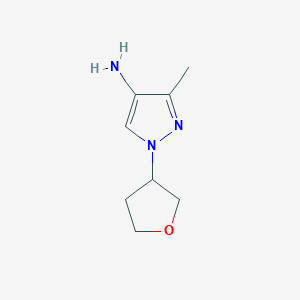
amine](/img/structure/B13302186.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
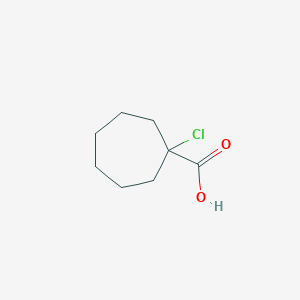
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
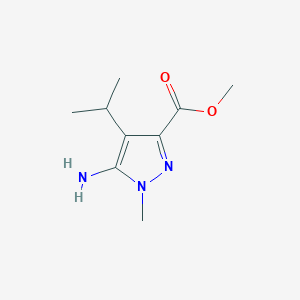
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)
